N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-cyclopropylisoxazole-3-carboxamide
Description
The compound N-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-cyclopropylisoxazole-3-carboxamide features a benzodioxole moiety (a methylenedioxy-substituted aromatic ring), a 3-hydroxypropyl chain, and an isoxazole-3-carboxamide group with a cyclopropyl substituent at the 5-position. The benzodioxole group is known for its electron-rich aromatic system, which can influence pharmacokinetic properties such as metabolic stability and receptor binding. The hydroxypropyl linker may enhance solubility, while the cyclopropyl group on the isoxazole ring could modulate steric and electronic interactions.
Synthetic approaches for analogous carboxamides often employ coupling reagents like EDCI and HOBt, as seen in the preparation of pyrazole carboxamides . Structural characterization of such compounds typically involves spectroscopic methods (e.g., IR, NMR) and X-ray crystallography using programs like SHELX or visualization tools like Mercury .
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c20-13(11-3-4-14-16(7-11)23-9-22-14)5-6-18-17(21)12-8-15(24-19-12)10-1-2-10/h3-4,7-8,10,13,20H,1-2,5-6,9H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTWPZQVFYYMBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCCC(C3=CC4=C(C=C3)OCO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-cyclopropylisoxazole-3-carboxamide is the auxin receptor TIR1 (Transport Inhibitor Response 1). This receptor plays a crucial role in plant growth and development.
Mode of Action
This compound interacts with its target, the auxin receptor TIR1, to enhance root-related signaling responses. This interaction results in a significant promotion of root growth in plants.
Biochemical Pathways
The compound this compound affects the auxin signaling pathway. This pathway is crucial for plant growth and development. The compound enhances auxin response reporter’s transcriptional activity, leading to the down-regulation of root growth-inhibiting genes.
Biological Activity
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-cyclopropylisoxazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. The structural features of this compound suggest it may interact with various biological targets, making it a candidate for further pharmacological evaluation.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 366.4 g/mol. The presence of the benzo[d][1,3]dioxole moiety is significant because this structural feature is associated with various biological activities, including anticancer and antioxidant properties.
Biological Activity Overview
Research indicates that compounds containing benzo[d][1,3]dioxole structures often exhibit significant biological activities. The specific biological effects of this compound have not been extensively documented in the literature, but related compounds have shown promise in several areas:
- Anticancer Activity : Compounds with similar structures have been evaluated for their cytotoxic effects against various cancer cell lines. For instance, benzodioxole derivatives have demonstrated potent anticancer activity against Hep3B liver cancer cells, inducing cell cycle arrest and apoptosis .
- Antioxidant Activity : The antioxidant potential of benzodioxole derivatives has been assessed using in vitro assays such as the DPPH radical scavenging method. These studies suggest that certain derivatives can effectively neutralize free radicals, indicating potential protective effects against oxidative stress .
Case Studies and Research Findings
A review of recent studies highlights the biological evaluation of benzodioxole derivatives:
- Cytotoxicity Studies : A study reported that specific benzodioxole derivatives exhibited IC50 values significantly lower than doxorubicin in Hep3B cells, suggesting strong cytotoxicity. For example, compound 2a from this study showed an IC50 value close to that of doxorubicin, indicating its potential as an anticancer agent .
- Mechanistic Insights : Flow cytometry analysis revealed that compound 2a induced G2-M phase arrest in Hep3B cells, which is a critical checkpoint in the cell cycle. This suggests that similar mechanisms may be at play for this compound .
Potential Applications
Given its structural complexity and the biological activity associated with similar compounds, this compound could have several applications:
- Drug Development : Its unique structure may allow it to serve as a lead compound for developing new anticancer agents or other therapeutics targeting specific enzymes or receptors.
- Pharmacological Research : Further studies could explore its interactions with ATP-binding cassette transporters and other proteins implicated in drug resistance and pharmacokinetics.
Data Table: Summary of Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Benzo[d][1,3]dioxole moiety; cyclopropyl group | Potential anticancer and antioxidant activity |
| Compound 2a (related derivative) | Benzodioxole; amide functionality | IC50 = 1625.8 ng/ml against Hep3B; G2-M phase arrest |
| Trolox (control) | Antioxidant standard | IC50 = 7.72 µM |
Comparison with Similar Compounds
Heterocyclic Core Variations
The target compound’s isoxazole core distinguishes it from analogs with pyrazole, thiazole, or benzimidazole systems. Key differences include:
- Isoxazole vs. Example: Pyrazole carboxamides (e.g., N-benzyl-N-hydroxy-1-aryl-5-(substituted phenyl)-1H-pyrazole-3-carboxamide) utilize a similar amide coupling strategy but exhibit distinct electronic profiles due to the pyrazole ring .
- Isoxazole vs. Example: 1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(3-chloro-4-methoxybenzoyl)-4-phenylthiazol-2-yl)cyclopropanecarboxamide (Compound 55) shares the benzodioxole and cyclopropane groups but employs a thiazole ring, which may alter binding affinity compared to isoxazole .
Substituent Effects
Benzodioxole Group :
Present in both the target compound and Compound 55, this moiety is associated with enhanced metabolic stability due to the methylenedioxy bridge, which can resist oxidative degradation .- Cyclopropyl vs.
- Hydroxypropyl Linker: The 3-hydroxypropyl chain in the target compound may improve water solubility and enable hydrogen bonding, unlike the phenyl or chlorophenyl substituents in analogs like 3-(o-chlorophenyl)-2-methyl-4(3H)-quinazolinone .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
